molecular formula C9H6N2OS B8336987 6-(Thiazol-2-yl)pyridine-2-carboxaldehyde

6-(Thiazol-2-yl)pyridine-2-carboxaldehyde

Cat. No.: B8336987
M. Wt: 190.22 g/mol
InChI Key: LEENTUXCQJTLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Thiazol-2-yl)pyridine-2-carboxaldehyde is an organic compound that features a thiazole ring fused to a pyridine ring with an aldehyde functional group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiazol-2-yl)pyridine-2-carboxaldehyde typically involves the condensation of 2-aminothiazole with 2-pyridinecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as zinc oxide nanoparticles can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

6-(Thiazol-2-yl)pyridine-2-carboxaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophilic substitution on the thiazole ring using bromine in acetic acid; nucleophilic substitution on the pyridine ring using sodium methoxide in methanol.

Major Products Formed

    Oxidation: 6-(Thiazol-2-yl)pyridine-2-carboxylic acid.

    Reduction: 6-(Thiazol-2-yl)pyridine-2-methanol.

    Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-(Thiazol-2-yl)pyridine-2-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Thiazol-2-yl)pyridine-2-carboxaldehyde is unique due to the presence of both thiazole and pyridine rings, which confer distinct electronic and steric properties. The aldehyde group further enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

6-(1,3-thiazol-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H6N2OS/c12-6-7-2-1-3-8(11-7)9-10-4-5-13-9/h1-6H

InChI Key

LEENTUXCQJTLQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NC=CS2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (6-(thiazol-2-yl)pyridin-2-yl)methanol (171 mg; 0.89 mmol) in anh. DCM (6 ml) was treated with MnO2 (1.164 g; 13.38 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 2 h. The resulting reaction mixture was then filtered over celite, and the separated solids were washed with DCM. The filtrate was concentrated to dryness under reduced pressure giving 6-(thiazol-2-yl)picolinaldehyde as a yellow solid. LC-MS (conditions A): tR=0.62 min.; [M+H]+: 191.08 g/mol.
Name
(6-(thiazol-2-yl)pyridin-2-yl)methanol
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.164 g
Type
catalyst
Reaction Step One

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